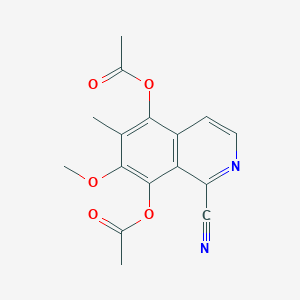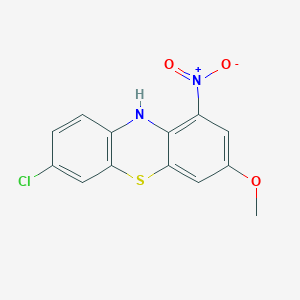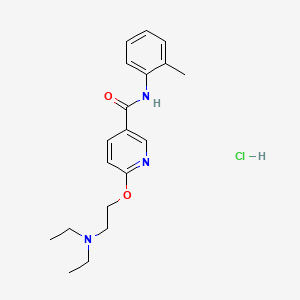
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is a chemical compound with a complex structure that includes nicotinamide, diethylaminoethoxy, and o-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the functional groups involved .
Scientific Research Applications
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in treating certain diseases and conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can affect various cellular processes, including enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler compound with similar biological activity.
6-(2-Diethylaminoethoxy)-N-(o-tolyl)-nicotinamide: A closely related compound with slight structural differences.
Nicotinamide Hydrochloride: A related compound with different chemical properties.
Uniqueness
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.
Properties
CAS No. |
75348-39-9 |
|---|---|
Molecular Formula |
C19H26ClN3O2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethoxy]-N-(2-methylphenyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-4-22(5-2)12-13-24-18-11-10-16(14-20-18)19(23)21-17-9-7-6-8-15(17)3;/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,23);1H |
InChI Key |
JRORSHYWFVAVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)
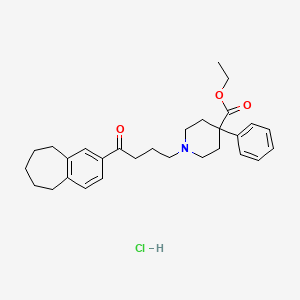

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
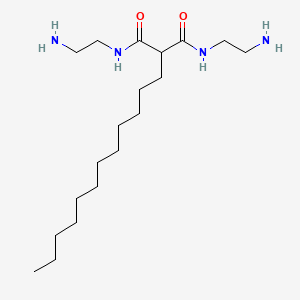
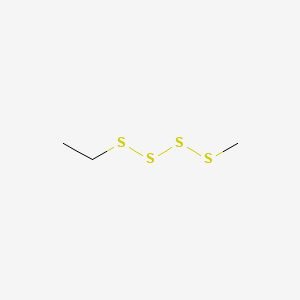
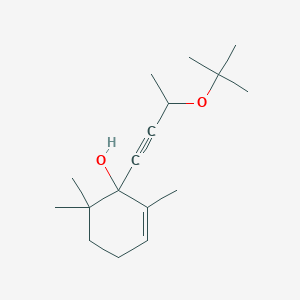
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)

